

Introduction: The Strategic Utility of Polysubstituted Anilines

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Compound of Interest

Compound Name: 6-Bromo-3-chloro-2-fluoroaniline

CAS No.: 1515343-57-3

Cat. No.: B2452269

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In the landscape of modern synthetic chemistry, halogenated anilines serve as exceptionally versatile intermediates. The specific regio- and chemo-selectivity afforded by the distinct halogen atoms (F, Cl, Br) on the aniline scaffold of **6-Bromo-3-chloro-2-fluoroaniline** makes it a molecule of significant strategic value. The interplay between the electron-donating amino group and the inductive and mesomeric effects of the three different halogens creates a unique electronic environment. This environment dictates the molecule's reactivity, allowing for sequential, site-selective modifications such as nucleophilic aromatic substitution (S_NAr), palladium-catalyzed cross-coupling, and diazotization reactions.[1] Consequently, a foundational understanding of its core physicochemical properties is not merely academic; it is a critical prerequisite for leveraging its synthetic potential effectively and ensuring the reproducibility of experimental outcomes.

Core Physicochemical & Molecular Data

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development setting. The data for **6-Bromo-3-chloro-2-fluoroaniline** are summarized below.

Table 1: Summary of Physicochemical Properties

Property	Value / Description	Source(s)
IUPAC Name	6-Bromo-3-chloro-2-fluoroaniline	N/A
CAS Number	1515343-57-3	[2][3]
Molecular Formula	C ₆ H ₄ BrClFN	[2][4]
Molecular Weight	224.46 g/mol	[2][4]
Appearance	Solid (powder/crystal)	[5][6]
Melting Point	Data not publicly available. See Protocol 4.1 for determination.	N/A
Solubility	Expected to be soluble in common organic solvents (DMSO, THF, Methanol) and sparingly soluble in water. See Protocol 4.2 for determination.	[1][7]
pKa	Data not publicly available. The amino group's basicity is reduced by the electron-withdrawing halogens.	N/A

Spectroscopic Profile: The Molecular Fingerprint

While specific spectra for this exact isomer are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics. These predictions are essential for identity confirmation and purity assessment during synthesis and quality control.

- ¹H NMR (Proton NMR): The spectrum is anticipated to show two signals in the aromatic region for the two non-equivalent aromatic protons. These signals will likely appear as complex multiplets (doublets of doublets) due to proton-proton and proton-fluorine coupling.

A broad singlet corresponding to the two amine (-NH₂) protons will also be present, with its chemical shift being sensitive to solvent and concentration.

- ¹³C NMR (Carbon NMR): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹J_{C-F}), a hallmark of organofluorine compounds. The chemical shifts of the other carbons will be influenced by the specific halogen substituent attached.
- ¹⁹F NMR (Fluorine NMR): A single resonance is expected, the chemical shift of which is indicative of the electronic environment around the C2 position.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
 - N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.
 - C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
 - C-F Stretch: A strong absorption band typically found in the 1100-1300 cm⁻¹ range.^[8]
 - C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region (<1000 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and crucial isotopic information. The molecular ion peak (M⁺) will exhibit a characteristic pattern due to the natural isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), serving as a powerful confirmation of the elemental composition.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing researchers with a reliable framework for determining critical physicochemical parameters.

Protocol: Melting Point Determination via the Capillary Method

Expertise & Causality: The melting point is a definitive indicator of a crystalline solid's purity. A sharp, narrow melting range ($\leq 2\text{ }^{\circ}\text{C}$) is characteristic of a pure compound, whereas impurities depress and broaden this range. The protocol's emphasis on a slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an artificially high and broad reading.[9]

Methodology:

- **Sample Preparation:** Ensure the **6-Bromo-3-chloro-2-fluoroaniline** sample is completely dry and homogenous. If the crystals are coarse, gently pulverize them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[10]
- **Capillary Loading:** Tap the open end of a capillary tube onto the powder. Invert the tube and tap its sealed end on a hard surface to pack the solid. For better results, drop the capillary tube down a long, vertical glass tube to achieve dense packing. The final packed sample height should be 2-3 mm.[9]
- **Initial Range Finding:** Place the loaded capillary into the melting point apparatus. Conduct a rapid heating ramp (10-15 $^{\circ}\text{C}/\text{min}$) to determine an approximate melting range. This minimizes time spent on subsequent, more precise measurements.
- **Accurate Measurement:** Allow the apparatus to cool to at least 20 $^{\circ}\text{C}$ below the approximate melting point. Insert a fresh capillary with a new sample. Heat at a medium rate until the temperature is $\sim 15\text{ }^{\circ}\text{C}$ below the expected melting point, then reduce the heating rate to 1-2 $^{\circ}\text{C}$ per minute.[9]
- **Data Recording & Validation:**
 - Record the temperature (T_1) at which the first droplet of liquid is observed.
 - Record the temperature (T_2) at which the last solid particle melts completely.
 - The melting range is $T_1 - T_2$.
 - **Trustworthiness Check:** Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Expertise & Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, a critical parameter for predicting in vivo behavior and developing formulations.[11][12] The "shake-flask" method is the gold standard.[12] The extended incubation period (≥ 24 hours) is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states, which can be a slow process. Using an excess of solid material is a mandatory control to guarantee that saturation is achieved and maintained.

Methodology:

- Preparation:
 - Accurately weigh approximately 2-5 mg of **6-Bromo-3-chloro-2-fluoroaniline** into separate 1.5 mL glass vials.
 - To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol).
- Equilibration:
 - Seal the vials tightly.
 - Place the vials in an orbital shaker or on a vial roller system in a temperature-controlled environment (e.g., 25 °C or 37 °C).
 - Agitate the samples for 24 hours to ensure equilibrium is reached.[13][14]
- Phase Separation:
 - After incubation, visually confirm that excess solid remains.
 - Centrifuge the vials at high speed (e.g., $>10,000$ g) for 15-20 minutes to pellet the undissolved solid.

- Sampling and Analysis:
 - Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.
 - Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC-UV).
 - Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.
- Calculation & Validation:
 - Calculate the solubility in $\mu\text{g/mL}$ or μM using the determined concentration and the dilution factor.
 - Trustworthiness Check: Perform the experiment in triplicate. Low variance between replicates provides confidence in the result.

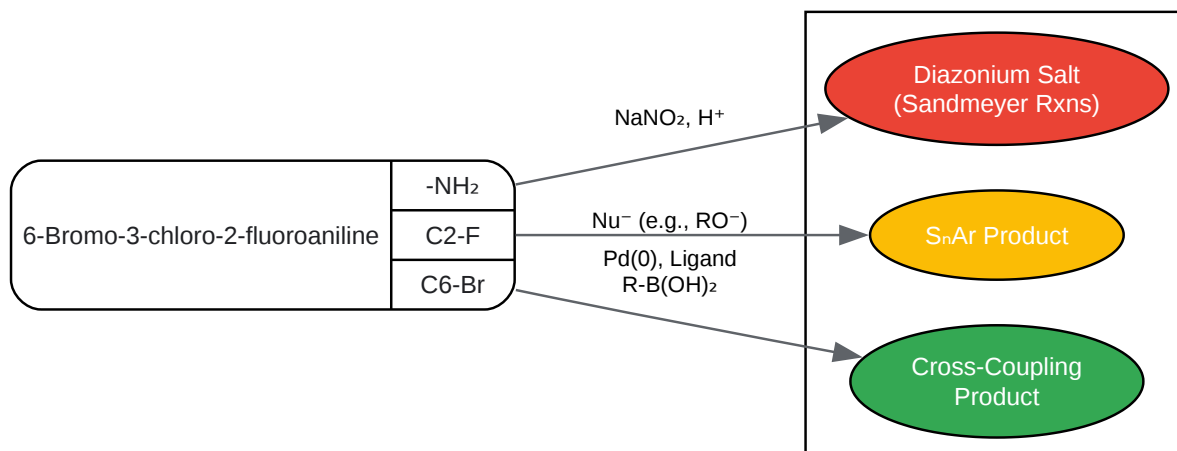
Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Standard workflow for the shake-flask thermodynamic solubility assay.

Reactivity Profile and Synthetic Logic

The utility of **6-Bromo-3-chloro-2-fluoroaniline** stems from its predictable, site-selective reactivity, which is governed by the electronic properties of its substituents.

Diagram: Key Synthetic Transformations



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Caption: Regioselective reactivity of **6-Bromo-3-chloro-2-fluoroaniline**.

- Amino Group (Position 1): The primary amine can be readily converted into a diazonium salt. This intermediate is a gateway to a wide array of transformations (e.g., Sandmeyer reactions), allowing the introduction of functionalities like -OH, -CN, or other halogens.
- Fluorine (Position 2): The C-F bond is activated towards nucleophilic aromatic substitution (S_nAr) by the electron-withdrawing nature of the adjacent bromine and the para-chlorine atom. This makes the C2 position susceptible to attack by strong nucleophiles.
- Bromine (Position 6): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Bromine's lower bond strength and higher polarizability compared to chlorine make it the more reactive site for oxidative addition to a Pd(0) catalyst.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.^{[15][16]}

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[\[15\]](#)[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier before use.[\[16\]](#)
[\[17\]](#)[\[18\]](#)

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